9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline

Physicochemical characterization Volatility Vapour deposition processing

9-Methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline (CAS 749254-51-1; molecular formula C₁₀H₁₀N₄; MW 186.213 g/mol) is a partially saturated, N-methylated derivative of the pyrazolo[3,4-b]quinoxaline (flavazole) heterocyclic scaffold. Unlike fully aromatic flavazoles, this compound bears a 1,9a-dihydro configuration that reduces aromaticity across the fused pyrazine ring and introduces a chiral centre at the 9a position, while the N-methyl substituent at position 9 blocks a key tautomeric hydrogen-bond donor site.

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B12532738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCN1C2C(=NC3=CC=CC=C31)C=NN2
InChIInChI=1S/C10H10N4/c1-14-9-5-3-2-4-7(9)12-8-6-11-13-10(8)14/h2-6,10,13H,1H3
InChIKeyJUCNZYSJEBTJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline (CAS 749254-51-1): Physicochemical Profile and Procurement-Relevant Identity


9-Methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline (CAS 749254-51-1; molecular formula C₁₀H₁₀N₄; MW 186.213 g/mol) is a partially saturated, N-methylated derivative of the pyrazolo[3,4-b]quinoxaline (flavazole) heterocyclic scaffold . Unlike fully aromatic flavazoles, this compound bears a 1,9a-dihydro configuration that reduces aromaticity across the fused pyrazine ring and introduces a chiral centre at the 9a position, while the N-methyl substituent at position 9 blocks a key tautomeric hydrogen-bond donor site . The scaffold was first described as part of the broader pyrazolo[3,4-b]quinoxaline class identified as sub-micromolar cyclin-dependent kinase (CDK) inhibitors, and members of this class have been explored for antibacterial, antifungal, and optoelectronic applications [1].

Why 9-Methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline Cannot Be Replaced by Fully Aromatic Pyrazolo[3,4-b]quinoxaline Analogs in Research and Industrial Procurement


The 1,9a-dihydro geometry and N(9)-methyl group of this compound produce quantifiable differences in boiling point, lipophilicity, density, and hydrogen-bonding capacity that preclude direct substitution with the fully aromatic parent 1H-pyrazolo[3,4-b]quinoxaline (CAS 269-75-0) or with 3-substituted analogs such as NSC 693868 (CAS 40254-90-8) . The boiling point of the target compound is approximately 85 °C lower than that of the fully aromatic parent, translating to higher volatility that directly impacts vapour-deposition processing parameters in thin-film device fabrication . The LogP of 0.39 versus 1.3 for the parent reflects a roughly 8-fold predicted difference in octanol-water partition coefficient, which alters solubility profiles in aqueous assay buffers, pharmacokinetic sampling media, and polar extraction solvents . Furthermore, the saturated 9a position eliminates planarity across the quinoxaline portion of the scaffold, modifying π-stacking interactions that govern crystal packing, chromatographic retention, and molecular recognition events such as kinase ATP-site binding . These three orthogonal physicochemical divergences mean that procurement decisions based solely on the pyrazolo[3,4-b]quinoxaline core name will yield a different chemical entity with distinct handling and performance characteristics.

Quantitative Differentiation Evidence for 9-Methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline Against Closest Structural Analogs


Boiling Point and Volatility: 85 °C Reduction Versus the Fully Aromatic Parent Scaffold

The boiling point of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is 339.8±52.0 °C at 760 mmHg, compared with 425.2 °C at 760 mmHg for the fully aromatic parent compound 1H-pyrazolo[3,4-b]quinoxaline (CAS 269-75-0), representing a reduction of approximately 85 °C . The flash point of the target compound is 159.3±30.7 °C versus 248.1 °C for the parent, a ~89 °C difference . This substantial difference is attributed to the loss of extended aromatic conjugation in the 1,9a-dihydro scaffold, which weakens intermolecular π-stacking and lowers the enthalpy of vaporisation .

Physicochemical characterization Volatility Vapour deposition processing

Lipophilicity (LogP) Differentiation: Enhanced Aqueous Compatibility Versus Fully Aromatic Analogs

The computed LogP of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is 0.39, compared with an XlogP of 1.3 for the fully aromatic parent 1H-pyrazolo[3,4-b]quinoxaline (CAS 269-75-0) . This LogP difference of 0.91 units corresponds to an approximately 8-fold lower predicted octanol-water partition coefficient, indicating that the target compound is substantially more hydrophilic than the parent scaffold . The increased polarity arises from the N-methyl group (eliminating an H-bond donor), the non-planar geometry reducing hydrophobic surface area, and the localised electron density at the saturated 9a-N position .

Lipophilicity LogP Aqueous solubility Drug-likeness

Density and Molecular Packing: Reduced Crystal Lattice Energy Versus Aromatic Comparators

The density of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is 1.4±0.1 g/cm³, which is lower than that of the fully aromatic parent (1.471 g/cm³), the 3-amino analog NSC 693868 (1.57 g/cm³), and the 3-chloro analog (1.603 g/cm³) . The refractive index of the target compound (1.752) is also reduced relative to the parent (1.826), consistent with lower polarisability and looser molecular packing in the condensed phase . These differences are mechanistically attributable to the loss of planarity and extended π-conjugation in the dihydro scaffold, which disrupts face-to-face aromatic stacking motifs that dominate crystal packing in fully aromatic pyrazolo[3,4-b]quinoxalines .

Density Crystal engineering Solid-state properties

Class-Level CDK Inhibitory Activity: The Pyrazolo[3,4-b]quinoxaline Pharmacophore Context

The pyrazolo[3,4-b]quinoxaline scaffold class, to which 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline belongs, was identified as a sub-micromolar inhibitor class of CDK1/cyclin B through systematic screening [1]. The most potent fully aromatic analog in the original SAR study (compound 1 in Ortega et al., 2002) inhibited CDK1/cyclin B, CDK5/p25, and GSK-3, with the 3-amino-substituted derivative NSC 693868 later characterised as a CDK1 inhibitor with IC₅₀ = 600 nM and CDK5 inhibitor with IC₅₀ = 400 nM, plus weaker GSK-3β inhibition (IC₅₀ = 1 µM) [1]. The 9-methyl-1,9a-dihydro derivative is a structural variant within this pharmacophore class and is predicted to occupy the same ATP-binding pocket; however, its non-planar dihydro geometry and N-methyl substitution are expected to alter the hinge-region hydrogen-bonding pattern relative to the fully aromatic 3-amino-substituted leads . No direct CDK IC₅₀ data for the target compound have been reported in the peer-reviewed literature to date; therefore, kinase inhibitory potency relative to NSC 693868 or other class members remains unquantified [1].

CDK inhibition Kinase Antiproliferative Cancer

Procurement-Relevant Application Scenarios for 9-Methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry for Kinase Inhibitor Lead Optimisation

The reduced lipophilicity (LogP 0.39 vs 1.3 for the parent) and altered hydrogen-bonding capacity of 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline make it a scaffold-hopping candidate for CDK inhibitor programmes seeking to improve aqueous solubility and reduce non-specific protein binding relative to fully aromatic pyrazolo[3,4-b]quinoxaline leads such as NSC 693868 (CDK1 IC₅₀ = 600 nM) [1]. The N-methyl group eliminates a tautomeric proton that can complicate SAR interpretation, providing a cleaner pharmacophore model for computational docking and crystallographic fragment screening. Users should verify kinase inhibitory potency experimentally before committing to large-scale analog synthesis.

Vacuum-Deposited Organic Thin-Film Optoelectronic Devices

The boiling point of 339.8±52.0 °C is approximately 85 °C lower than that of the fully aromatic parent (425.2 °C), and the flash point is ~89 °C lower . This enhanced volatility facilitates thermal evaporation at lower source temperatures in OLED or OPV device fabrication, reducing the risk of thermal decomposition of the dopant or co-deposited host materials. Pyrazolo[3,4-b]quinoxaline derivatives bearing N,N-dialkylamino groups have demonstrated green electroluminescence with efficiencies of 7.5-9.7 cd/A and narrow emission bandwidth of 68-75 nm [2]; the 9-methyl-1,9a-dihydro scaffold could serve as an alternative core for tuning emission colour and quantum yield.

Chemical Biology Probe Development Requiring Reduced logP for Improved Assay Compatibility

With a predicted LogP of 0.39 — nearly one full unit below the parent scaffold (XlogP 1.3) — 9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline is approximately 8-fold more hydrophilic . This property is advantageous for biochemical assay development where DMSO stock solutions must be diluted into aqueous buffer without precipitation, and where high LogP compounds frequently exhibit problematic non-specific binding to assay plates and proteins. The compound is suitable as a core scaffold for fragment-based screening libraries or as a negative-control scaffold (lacking the 3-amino group critical for CDK hinge binding) for target engagement studies involving pyrazolo[3,4-b]quinoxaline-based probes [1].

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